

Application Notes and Protocols for Studying SRK-181 Efficacy in Animal Models

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Compound of Interest

Compound Name: AI-181

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These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to study the efficacy of SRK-181, a selective inhibitor of latent TGF β 1 activation. SRK-181 is under investigation for its potential to overcome resistance to immune checkpoint inhibitors, such as anti-PD-(L)1 therapy, in various solid tumors.

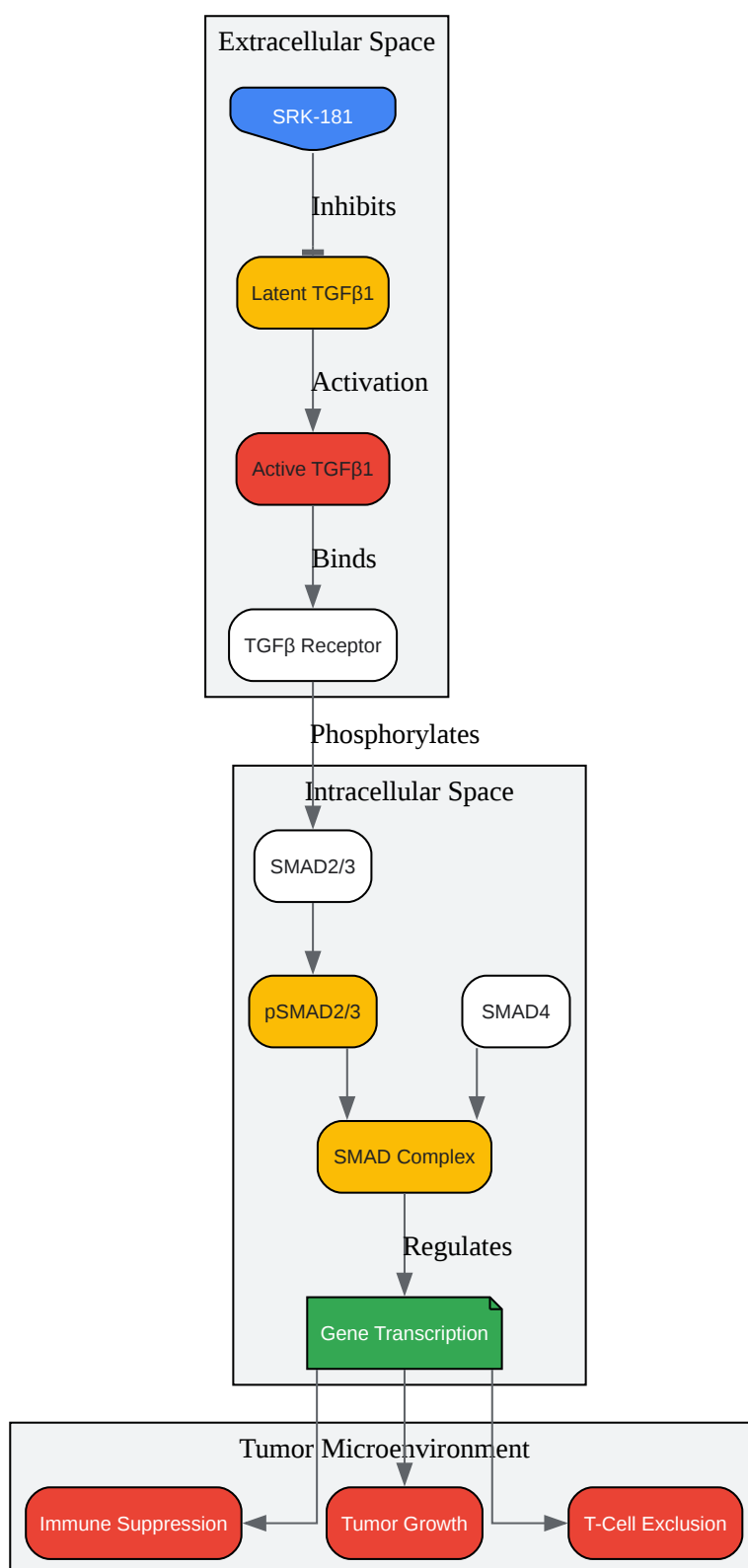
Introduction

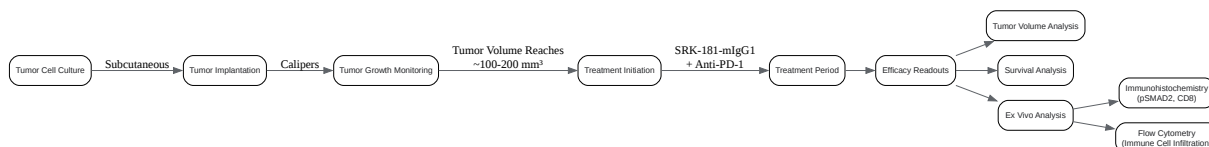
Transforming growth factor-beta 1 (TGF β 1) is a key cytokine that promotes an immunosuppressive tumor microenvironment, often leading to primary resistance to anti-PD-(L)1 therapies.^{[1][2]} SRK-181 is a fully human monoclonal antibody that specifically targets and inhibits the activation of latent TGF β 1, thereby aiming to restore anti-tumor immunity.^{[3][4][5]} Preclinical studies have demonstrated that a murine version of SRK-181 (SRK-181-mIgG1) in combination with anti-PD-1 therapy can overcome this resistance, leading to tumor regression and improved survival in various syngeneic mouse tumor models.^[1]

These notes provide detailed methodologies for in vivo efficacy studies using established tumor models, as well as protocols for relevant in vitro and ex vivo assays to assess the mechanism of action and safety profile of SRK-181.

Signaling Pathway and Mechanism of Action

SRK-181 prevents the conversion of latent TGF β 1 into its active form. This blockade inhibits downstream signaling through both the canonical SMAD-dependent and non-canonical pathways, which are implicated in creating an immunosuppressive tumor microenvironment. By inhibiting TGF β 1, SRK-181 is designed to enhance the infiltration and activity of cytotoxic T lymphocytes (CTLs) within the tumor, thereby rendering tumors more susceptible to anti-PD-1 therapy.





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- To cite this document: BenchChem. [Application Notes and Protocols for Studying SRK-181 Efficacy in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15565258#animal-models-for-studying-srk-181-efficacy>]

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